An In-depth Technical Guide to 1-Nitro-3-nitrosobenzene: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 1-Nitro-3-nitrosobenzene: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitro-3-nitrosobenzene is a fascinating yet sparsely documented aromatic compound. Its unique structure, featuring both a nitro and a nitroso group in a meta-arrangement on a benzene ring, suggests a rich and complex chemical reactivity. This technical guide provides a comprehensive overview of 1-nitro-3-nitrosobenzene, focusing on its inferred chemical structure and properties, plausible synthetic pathways, and expected reactivity. Given the limited direct experimental data available for this specific molecule, this guide synthesizes information from closely related and well-characterized analogs to offer scientifically grounded insights for researchers exploring this and similar chemical entities.
Introduction
Aromatic nitroso compounds are a class of molecules that have garnered significant interest due to their versatile reactivity and role as intermediates in organic synthesis.[1] 1-Nitro-3-nitrosobenzene presents a particularly interesting case, with the electron-withdrawing nature of both the nitro and nitroso groups influencing the aromatic system. This guide will delve into the theoretical and practical aspects of this molecule, providing a foundational understanding for its potential application in synthetic and medicinal chemistry.
Chemical Structure and Inferred Properties
The chemical structure of 1-nitro-3-nitrosobenzene consists of a benzene ring substituted with a nitro group (-NO₂) and a nitroso group (-NO) at the 1 and 3 positions, respectively.
Molecular Representation
Caption: Chemical structure of 1-Nitro-3-nitrosobenzene.
Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₆H₄N₂O₃ | Based on the chemical structure. |
| Molecular Weight | 152.11 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colored solid | Nitroso compounds are often colored.[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Similar to nitrobenzene and nitrosobenzene.[2] |
| Stability | Potentially unstable, may exist in equilibrium with its dimer | Nitroso compounds are known to dimerize.[2] It may also be sensitive to light and air. |
Spectroscopic Characteristics (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns for the four aromatic protons, influenced by the strong electron-withdrawing effects of both substituents.
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¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with the carbons bearing the nitro and nitroso groups being significantly downfield.
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IR Spectroscopy: Characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the nitroso group (around 1500-1600 cm⁻¹) would be expected.
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Mass Spectrometry: The molecular ion peak would be observed at m/z = 152.11.
Plausible Synthetic Pathways
The synthesis of 1-nitro-3-nitrosobenzene is not well-documented, suggesting it may be a challenging target or a transient intermediate. Below are two plausible synthetic strategies.
Pathway 1: Selective Reduction of 1,3-Dinitrobenzene
The most direct conceptual route is the selective reduction of one nitro group of 1,3-dinitrobenzene. This is a known transformation, often leading to m-nitroaniline, but the reaction proceeds through a nitroso intermediate.[3]
Caption: Selective reduction of 1,3-dinitrobenzene.
Experimental Protocol (Conceptual):
-
Dissolve 1,3-dinitrobenzene in a suitable solvent system, such as aqueous ethanol.
-
Introduce a mild reducing agent, such as ammonium sulfide ((NH₄)₂S) or sodium dithionite (Na₂S₂O₄), under controlled temperature conditions.[3]
-
Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to identify the formation of the intermediate.
-
Isolation of the 1-nitro-3-nitrosobenzene intermediate would likely be challenging due to its reactivity and the propensity for further reduction to m-nitroaniline. Rapid work-up and purification under inert conditions would be necessary.
Causality Behind Experimental Choices: The choice of a mild and selective reducing agent is crucial to stop the reduction at the nitroso stage. Harsh reducing agents like Sn/HCl would lead directly to m-nitroaniline.[4] The reaction temperature must be carefully controlled to prevent over-reduction.
Pathway 2: Diazotization of m-Nitroaniline
Another potential route involves the diazotization of m-nitroaniline, followed by a reaction to introduce the nitroso group. While diazotization typically leads to diazonium salts, under specific conditions, these can be converted to other functionalities.[5]
Caption: Synthesis via diazotization of m-nitroaniline.
Experimental Protocol (Conceptual):
-
Dissolve m-nitroaniline in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the m-nitrobenzenediazonium salt.[5]
-
Introduce a suitable reagent to convert the diazonium group to a nitroso group. This is a less common transformation and would require careful selection of reagents and conditions.
Trustworthiness of Protocols: Both proposed protocols are based on well-established named reactions in organic chemistry. However, the successful isolation of 1-nitro-3-nitrosobenzene would be highly dependent on the fine-tuning of reaction conditions to manage its likely instability.
Expected Reactivity
The reactivity of 1-nitro-3-nitrosobenzene will be dictated by the interplay of the two functional groups and their effect on the aromatic ring.
The Nitroso Group
-
Dimerization: As with nitrosobenzene, 1-nitro-3-nitrosobenzene is expected to exist in a monomer-dimer equilibrium. The monomer is typically a colored species, while the dimer is often colorless or pale yellow.[2]
-
Reduction: The nitroso group is readily reduced to an amino group, as seen in the synthesis of m-nitroaniline.
-
Condensation Reactions: Nitroso compounds can undergo condensation reactions with active methylene compounds.[2]
-
Diels-Alder Reactions: The nitroso group can act as a dienophile in Diels-Alder reactions.[2]
The Nitro Group and Aromatic Ring
-
Electron-Withdrawing Effects: Both the nitro and nitroso groups are strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution.[6] Any substitution would be directed to the meta-positions relative to both groups (i.e., the 5-position).
-
Nucleophilic Aromatic Substitution: The significant deactivation of the ring could make it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro and nitroso groups, should a suitable leaving group be present.
Potential Applications
While there are no documented applications for 1-nitro-3-nitrosobenzene, its structure suggests potential utility in several areas:
-
Synthetic Intermediate: It could serve as a precursor for the synthesis of various disubstituted anilines and other complex aromatic compounds.
-
Ligand in Coordination Chemistry: The nitroso group can act as a ligand for transition metals.[2]
-
Materials Science: The presence of two reactive nitrogen-oxygen functionalities could make it a building block for novel polymers or energetic materials.
Safety and Handling
Given the lack of specific toxicity data, 1-nitro-3-nitrosobenzene should be handled with extreme caution. The following precautions are recommended based on the known hazards of related compounds:
-
Toxicity: Nitro and nitroso aromatics are often toxic and can be absorbed through the skin. They can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Storage: The compound should be stored in a cool, dark place under an inert atmosphere to prevent decomposition and dimerization.
Conclusion
1-Nitro-3-nitrosobenzene represents an intriguing, albeit under-explored, chemical entity. While direct experimental data is scarce, a robust understanding of its probable properties, synthesis, and reactivity can be constructed from the well-established chemistry of its constituent functional groups and related molecules. This guide provides a solid theoretical framework for researchers interested in exploring the synthesis and potential applications of this and similar multifunctional aromatic compounds. Further experimental investigation is warranted to fully elucidate the chemistry of this unique molecule.
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